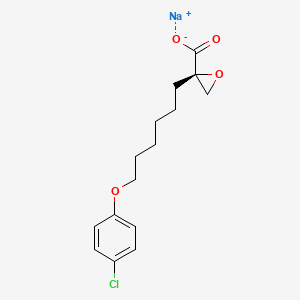

(R)-(+)-Etomoxir sodium salt

Übersicht

Beschreibung

“®-(+)-Etomoxir sodium salt” belongs to the oxirane carboxylic acid group of compounds and mediates metabolic channeling of fatty acid precursors . It favors oxidative stress in T cells and prevents T cell differentiation . It inhibits fatty acid oxidation and promotes hunger and food intake . It is an inhibitor of carnitine palmitoyltransferase I (CPT1); inhibits β-oxidation in mitochondria . It has been shown to inhibit cardiolipin biosynthesis from exogenous fatty acid in H9c2 cells .

Molecular Structure Analysis

The molecular weight of “®-(+)-Etomoxir sodium salt” is 320.74 g/mol . Its chemical formula is C15H18ClNaO4 . The SMILES string representation is [Na+].[O-]C(=O)[C@@]1(CCCCCCOC2=CC=C(Cl)C=C2)CO1 .Physical And Chemical Properties Analysis

“®-(+)-Etomoxir sodium salt” is a white powder that is freely soluble in water .Wissenschaftliche Forschungsanwendungen

®-(+)-Etomoxir sodium salt

, also known as Etomoxir sodium , is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1). It inhibits β-oxidation in mitochondria and has been shown to inhibit cardiolipin biosynthesis from exogenous fatty acid in H9c2 cells .

Cardiology

Etomoxir sodium is used in cardiology research, particularly in studies related to heart failure. It has been shown to modify subcellular organelles in pressure-overloaded hearts .

Biochemistry

In biochemistry, Etomoxir sodium is used to study metabolic processes. It inhibits β-oxidation in mitochondria, a crucial process in fatty acid metabolism .

Pharmacology

Etomoxir sodium is used in pharmacological research, particularly in the development of drugs targeting metabolic diseases .

Cell Biology

In cell biology, Etomoxir sodium is used to study the effects of inhibiting β-oxidation on cellular processes .

Molecular Biology

In molecular biology, Etomoxir sodium is used to study the effects of inhibiting CPT1 on various molecular processes .

Physiology

In physiology, Etomoxir sodium is used to study the role of β-oxidation and CPT1 in various physiological processes .

Immunology

Etomoxir has been used in studies related to immune responses. For example, it has been shown that Etomoxir (100 μM) has no effect on T cells cultured in high glucose. In contrast, there is a significant increase in apoptosis in etomoxir-treated cultures stimulated with antigen under low glucose conditions .

Neuroscience

Etomoxir has been used in studies related to neurological diseases. For instance, in a mouse model of multiple sclerosis, Etomoxir (15 mg/kg, i.p) reduced the infiltration of immune cells in the central nervous system .

Metabolic Diseases

Etomoxir has been used in the development of drugs targeting metabolic diseases. It inhibits β-oxidation in mitochondria, a crucial process in fatty acid metabolism .

Cancer Research

Etomoxir has been used in cancer research to study the role of fatty acid oxidation in cancer cell metabolism .

Genetics

While specific applications in genetics are not mentioned in the search results, the role of Etomoxir in inhibiting β-oxidation in mitochondria could potentially be relevant in genetic studies related to metabolic diseases .

Endocrinology

Similarly, while specific applications in endocrinology are not mentioned in the search results, the role of Etomoxir in inhibiting β-oxidation in mitochondria could potentially be relevant in endocrine studies related to metabolic diseases .

Zukünftige Richtungen

While the future directions specific to “®-(+)-Etomoxir sodium salt” are not detailed in the search results, research on similar sodium salts suggests potential applications in energy storage technologies . Additionally, research on sodium toxicity suggests that future research should investigate low-salt interventions with levels of sodium intake associated with ancestral hunter-gatherer tribes .

Eigenschaften

IUPAC Name |

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPACBEVZENYWOL-XFULWGLBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720952 | |

| Record name | Sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-Etomoxir sodium salt | |

CAS RN |

828934-41-4 | |

| Record name | Etomoxir free acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0828934414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-[6-(4-Chlorophenoxy)hexyl]-oxirane-2-carboxylic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMOXIR FREE ACID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6MN4UHR8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)